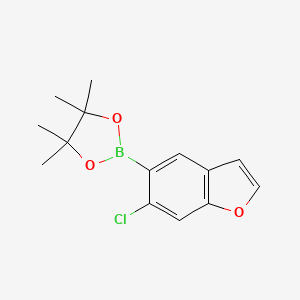

2-(6-氯苯并呋喃-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

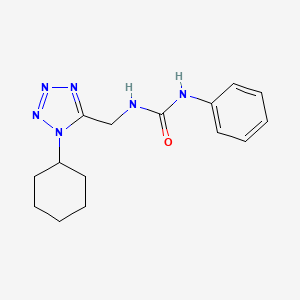

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring substituted with a chlorine atom at the 6-position and a dioxaborolane moiety at the 2-position, making it a unique and valuable chemical entity.

科学研究应用

有机合成与催化

该化合物通常用作有机合成的构建块。其硼酸酯基团使其成为铃木-宫浦交叉偶联反应中宝贵的试剂,该反应在形成碳-碳键方面起着至关重要的作用。 此应用对于合成复杂的有机分子至关重要,包括药物和农药 .

药物研究

在药物研究中,苯并呋喃衍生物,包括该化合物,正在探索其潜在的治疗特性。它们在抗炎、抗癌和抗病毒药物的开发中显示出希望。 该化合物的独特结构允许修饰和优化候选药物 .

材料科学

该化合物也用于开发先进材料。其独特的结构特性使其适合于创建具有特定电子和光学特性的聚合物和其他材料。 这些材料可用于各种应用,包括有机电子和光子学 .

生物活性研究

研究人员使用该化合物来研究苯并呋喃衍生物的生物活性。这些研究通常侧重于了解这些化合物与生物靶标的相互作用,这可能导致发现新的生物活性分子。 这在寻找新药和治疗剂方面尤其重要 .

环境化学

在环境化学中,该化合物用于开发污染物的传感器和检测方法。 其化学性质使其能够与各种环境污染物相互作用,使其在监测和减轻污染方面非常有用 .

化学生物学

该化合物用于化学生物学研究细胞过程。 它能够与其他分子形成稳定的复合物,使其成为探测生物系统和了解各种生物功能的分子机制的有用工具 .

这些应用突出了 2-(6-氯苯并呋喃-5-基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷在科学研究中的多功能性和重要性。每个领域都利用其独特的化学特性来以重要方式推进知识和技术。

如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提出!

RSC Advances - 含苯并呋喃环的天然产物的全合成 RSC Advances - 苯并呋喃衍生物的天然来源、生物活性及合成 RSC Advances - 苯并呋喃:抗菌剂的新兴支架

作用机制

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been known to interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been associated with various biological activities, indicating that they may have diverse molecular and cellular effects .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications .

化学反应分析

Types of Reactions

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives

属性

IUPAC Name |

2-(6-chloro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMPZHEQBVUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154741-00-0 |

Source

|

| Record name | 2-(6-chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)

![2-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411339.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2411348.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2411350.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)